Mesoridazine Besylate
Beschreibung
Background and Historical Context of Phenothiazine (B1677639) Antipsychotics
The history of phenothiazine antipsychotics is a story of serendipitous discovery that revolutionized psychiatric medicine. nih.govnih.gov The journey began not in medicine, but in the German dye industry of the late 19th century with the synthesis of phenothiazine derivatives like methylene (B1212753) blue. nih.govnih.govnih.gov Initially, these compounds were explored for various properties, including as antiseptics, antihelminthics, and antimalarials. nih.gov
The pivotal moment for psychiatry occurred in the post-World War II era during research into antihistaminic substances in France. nih.gov In December 1951, chemists at Rhône-Poulenc synthesized a new phenothiazine derivative, chlorpromazine (B137089). nih.govnih.gov A French army surgeon, Henri Laborit, first noted that patients given chlorpromazine as a pre-anesthetic became calm and relaxed. nih.gov This observation of its unique tranquilizing properties, distinct from simple sedation, led to its trial in psychiatric patients. nih.govnih.gov In 1952, its remarkable effectiveness in controlling agitation and relieving psychotic symptoms like delusions and hallucinations was demonstrated, heralding the "psychopharmacological revolution". nih.govnih.govresearchgate.net
The success of chlorpromazine spurred the development of numerous other phenothiazine antipsychotics between 1954 and 1975, fundamentally transforming psychiatric wards and enabling the movement towards deinstitutionalization. nih.govresearchgate.netacs.org These first-generation or "typical" antipsychotics are believed to exert their therapeutic effects primarily by blocking dopamine (B1211576) D2 receptors in the brain. egpat.comrxlist.commedicinenet.com Phenothiazines are generally classified into three groups based on their chemical side chain: aliphatic, piperidine (B6355638), and piperazine (B1678402) compounds. nih.gov
| Date | Key Event | Significance |
|---|---|---|
| 1883 | Synthesis of Phenothiazine | The core chemical structure for the drug class was created. wikipedia.org |
| 1951 | Synthesis of Chlorpromazine | The first phenothiazine antipsychotic was developed at Rhône-Poulenc laboratories. nih.govnih.gov |
| 1952 | First Psychiatric Use of Chlorpromazine | Demonstrated profound antipsychotic effects, initiating a new era in psychiatric treatment. nih.govresearchgate.net |
| 1954 | Introduction of Chlorpromazine in North America | Widespread adoption began, significantly impacting psychiatric care. nih.gov |
| 1959 | Introduction of Thioridazine (B1682328) | A new piperidine phenothiazine, the parent compound of mesoridazine (B118732), became available. voronoiapp.com |
Mesoridazine Besylate as a Metabolite of Thioridazine
Mesoridazine is a major and pharmacologically active metabolite of thioridazine. drugbank.comwikipedia.orgclinpgx.org Thioridazine, itself a piperidine-type phenothiazine antipsychotic, undergoes extensive metabolism in the liver. wikipedia.orgmims.comdrugs.com The primary metabolic pathway leading to the formation of mesoridazine is sulfoxidation. mims.comdrugs.comresearchgate.net
This biotransformation is primarily mediated by the cytochrome P450 enzyme CYP2D6. wikipedia.orgresearchgate.netnih.gov The CYP2D6 enzyme oxidizes the thiomethyl group on the phenothiazine ring of thioridazine, resulting in the formation of mesoridazine, which is chemically known as thioridazine-2-sulfoxide. wikipedia.orgresearchgate.netdrugfuture.com Mesoridazine is subsequently metabolized further into another active metabolite, sulforidazine (B28238). wikipedia.org Research has shown that while the plasma concentration of thioridazine is often lower than or equal to that of mesoridazine, thioridazine can be found in higher concentrations in brain tissue. nih.gov
| Parent Compound | Primary Metabolic Pathway | Key Enzyme | Primary Active Metabolite |
|---|---|---|---|
| Thioridazine | S-oxidation | CYP2D6 | Mesoridazine (Thioridazine-2-sulfoxide) |
| Mesoridazine | Further Oxidation | CYP2D6 | Sulforidazine |
Rationale for Comprehensive Academic Investigation of this compound
The rationale for studying this compound as a distinct chemical entity stemmed from the recognition that it is not merely an inactive byproduct of thioridazine metabolism. On the contrary, mesoridazine is a potent antipsychotic agent in its own right. drugbank.comtaylorandfrancis.com Pharmacological studies established that mesoridazine possesses a spectrum of activity typical of a major tranquilizer, including antidopaminergic, antiserotonergic, and antiadrenergic effects. drugbank.comwikipedia.org
Several key factors drove its academic investigation:
Inherent Pharmacological Activity: Research indicated that the metabolites of thioridazine, particularly mesoridazine, have antipsychotic activity that is equal to or potentially greater than the parent compound. taylorandfrancis.com This suggested that a significant portion of the clinical effects observed after thioridazine administration could be attributed to its metabolites. nih.gov
Clinical Observations: There were clinical observations of mesoridazine's effectiveness in patients who were refractory to treatment with thioridazine and other neuroleptics. nih.gov This raised questions about its unique pharmacokinetic or pharmacodynamic profile that might offer advantages in certain patient populations.
Pharmacokinetic Profile: The slow rate of inactivation and the relatively large proportion of free, unbound mesoridazine available to penetrate target sites in the brain were considered potential reasons for its clinical efficacy. nih.gov
Understanding the Total Therapeutic Agent: To fully comprehend the therapeutic and toxicological profile of thioridazine, it was crucial to understand the contribution of its major active metabolites. nih.gov Isolating and studying mesoridazine allowed researchers to delineate its specific properties. Because of its demonstrated efficacy, mesoridazine was eventually marketed as a standalone antipsychotic medication, Serentil, for the management of schizophrenic patients who failed to respond to other antipsychotic drugs. boehringer-ingelheim.comnih.govfda.gov
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
benzenesulfonic acid;10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS2.C6H6O3S/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23;7-10(8,9)6-4-2-1-3-5-6/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJHBCPQHRVYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954368 | |
| Record name | Benzenesulfonic acid--2-(methanesulfinyl)-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32672-69-8 | |
| Record name | Mesoridazine besylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32672-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesoridazine besylate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032672698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MESORIDAZINE BESYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonic acid--2-(methanesulfinyl)-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mesoridazine benzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MESORIDAZINE BESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4G2I958J2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Mesoridazine Besylate
Mechanism of Action and Receptor Binding Profile
Mesoridazine's therapeutic effects and side effect profile are a consequence of its affinity for and activity at a variety of receptors, primarily in the central nervous system. wikipedia.org Its actions are complex, involving direct antagonism of several key receptors and indirect influence on neural pathways. drugbank.com
Dopamine (B1211576) Receptor Antagonism (D2, D4)
Mesoridazine (B118732) functions as a potent antagonist at dopamine D2 receptors, a property it shares with other first-generation antipsychotic agents. drugbank.comnih.gov This antagonism is considered a primary mechanism for its antipsychotic effects. nih.gov The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the amelioration of positive symptoms of schizophrenia.
Research has also investigated mesoridazine's interaction with the dopamine D4 receptor. nih.govnih.gov While the D2 receptor is the predominant site for the action of many antipsychotics, the D4 receptor has been a subject of interest, particularly concerning atypical antipsychotics. nih.govnih.gov
A study on the stereoisomers of mesoridazine revealed that two of its four stereoisomers demonstrate potent D2 receptor binding with a Ki value of less than 3 nM and functional antagonism with an IC50 of 10 nM or less. nih.gov
Table 1: Mesoridazine Dopamine Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki) | Activity |
|---|---|---|
| D2 | < 3 nM nih.gov | Antagonist drugbank.comnih.gov |
Serotonin (B10506) Receptor Antagonism (5-HT2A)
Mesoridazine is an antagonist of the serotonin 5-HT2A receptor. drugbank.comwikipedia.org This action is a key feature of many antipsychotic drugs and is believed to contribute to their therapeutic efficacy, potentially by modulating dopamine release in certain brain regions. nih.gov
The same study on mesoridazine's stereoisomers found that two of the isomers with high D2 affinity also exhibited moderate affinity for the 5-HT2A receptor. nih.gov A third isomer, while lacking significant D2 binding, also showed moderate affinity for the 5-HT2A receptor. nih.gov
Table 2: Mesoridazine Serotonin Receptor Binding
| Receptor Subtype | Binding Affinity | Activity |
|---|
Adrenergic Blocking Activity (α1, α2)
Mesoridazine demonstrates moderate central and peripheral antiadrenergic activity, primarily through the blockade of α1-adrenergic receptors. drugbank.comwikipedia.org This α1-adrenergic antagonism is a common characteristic among phenothiazine (B1677639) antipsychotics and contributes to some of their cardiovascular side effects, such as orthostatic hypotension. nih.gov The blockade of α1-receptors in the peripheral vasculature leads to vasodilation. nih.gov
While the primary adrenergic effect is at the α1 receptor, the impact on α2-adrenergic receptors is less pronounced. The α2 receptor typically acts as an inhibitory autoreceptor. nih.gov
Anticholinergic Effects
Mesoridazine possesses weak muscarinic anticholinergic effects. drugbank.comwikipedia.org This is in contrast to its parent compound, thioridazine (B1682328), which has more potent anticholinergic properties. nih.gov A comparative study of thioridazine and its metabolites, mesoridazine and sulforidazine (B28238), found that mesoridazine had a lower affinity for muscarinic receptors than thioridazine. nih.gov The Ki values for muscarinic receptor binding were reported as 14 nM for thioridazine and 90 nM for mesoridazine. nih.gov This weak anticholinergic activity means that mesoridazine is less likely to produce side effects such as dry mouth, blurred vision, and constipation compared to compounds with stronger anticholinergic profiles.
Table 3: Comparative Muscarinic Receptor Binding Affinities
| Compound | Ki (nM) nih.gov |
|---|---|
| Atropine (B194438) | 2.7 |
| Thioridazine | 14 |
| Sulforidazine | 66 |
| Mesoridazine | 90 |
Histamine (B1213489) H1 Receptor Binding
Mesoridazine binds to and antagonizes histamine H1 receptors. nih.gov This action is responsible for the sedative effects commonly observed with phenothiazine antipsychotics. nih.gov The blockade of H1 receptors in the central nervous system leads to drowsiness. The affinity of phenothiazines and their metabolites for H1 receptors can vary, influencing the sedative potential of each compound. nih.gov
Comparative Pharmacology within Phenothiazine Class
The pharmacological actions of mesoridazine are largely representative of the phenothiazine class of antipsychotics, which also includes compounds like chlorpromazine (B137089) and thioridazine. drugbank.comdrugbank.com
Comparison with Thioridazine and Other Phenothiazines
Mesoridazine is the 2-sulfoxide metabolite of thioridazine and shares a similar pharmacological profile with its parent compound and other phenothiazines. nih.govfda.gov Both mesoridazine and thioridazine exhibit central antiadrenergic, antidopaminergic, and antiserotonergic effects. wikipedia.org However, studies indicate that metabolites of thioridazine formed by S-oxidation, such as mesoridazine and sulforidazine, are more potent in blocking dopaminergic D2 and noradrenergic α1 receptors than thioridazine itself. nih.gov
In terms of anticholinergic properties, a study comparing thioridazine, mesoridazine, and sulforidazine found them to be significantly less potent than atropine in competing for [3H]QNB binding sites in striatal homogenates. nih.gov While thioridazine was only about five times less potent than atropine in this binding assay, it was inactive in antagonizing carbachol-induced acetylcholine (B1216132) release, suggesting a selectivity for the M1 muscarinic receptor subtype. nih.gov At higher concentrations, all three compounds did enhance dopamine efflux and inhibit acetylcholine release. nih.gov
Table 1: Comparative Anticholinergic Properties
| Compound | Ki (nM) for [3H]QNB Binding | Functional Antagonism of Carbachol-induced ACh Release |
| Atropine | 2.7 | Active |
| Thioridazine | 14 | Inactive |
| Sulforidazine | 66 | Inactive |
| Mesoridazine | 90 | Inactive |
| Data sourced from a study on perfused rabbit striatal slices. nih.gov |
Differential Receptor Affinities and Functional Selectivity
Mesoridazine acts as an antagonist at several key receptors, including dopamine D2, serotonin 5-HT2A, and adrenergic receptors. drugbank.compatsnap.com The metabolites of thioridazine, including mesoridazine, demonstrate a higher potency for blocking D2 and α1-adrenergic receptors compared to the parent drug. nih.gov
A study on the anticholinergic properties revealed that while thioridazine and its metabolites, mesoridazine and sulforidazine, have an affinity for muscarinic receptors, they show a lack of functional antagonism at release-modulatory muscarinic receptors (likely M2 subtype). nih.gov This suggests a functional selectivity for the M1 subtype of muscarinic receptors. nih.gov
Table 2: Receptor Binding Profile of Mesoridazine
| Receptor | Action |
| Dopamine D2 | Antagonist |
| Serotonin 5-HT2A | Antagonist |
| Adrenergic α1 | Antagonist |
| Muscarinic M1 | Selective Antagonist |
| This table summarizes the primary receptor interactions of mesoridazine. drugbank.comnih.govnih.govpatsnap.com |
Pharmacodynamic Studies in Preclinical Models
Preclinical studies in animal models have further elucidated the pharmacological profile of mesoridazine.
Effects on Spontaneous Motor Activity
In common with other major tranquilizers, mesoridazine has been shown to inhibit spontaneous motor activity in mice. drugbank.com This effect is a characteristic action of phenothiazine antipsychotics and is indicative of their central nervous system depressant properties.
Modulation of Thiopental (B1682321) and Hexobarbital (B1194168) Sleeping Time
Pharmacological studies in mice have demonstrated that mesoridazine prolongs the sleeping time induced by thiopental and hexobarbital. drugbank.com This potentiation of barbiturate-induced sleep is another hallmark of the central depressant effects of phenothiazines.
Electrophysiological Studies (e.g., EEG Spindles, Arousal Reaction Block)
In rabbits, mesoridazine has been observed to produce electroencephalogram (EEG) spindles and block the arousal reaction. drugbank.com These electrophysiological changes are consistent with the sedative and tranquilizing effects of the drug, indicating a reduction in the activity of the reticular formation's ability to activate the cerebral cortex. drugbank.com
Table 3: Summary of Preclinical Pharmacodynamic Effects of Mesoridazine
| Preclinical Model | Observed Effect | Implication |
| Mice | Inhibition of spontaneous motor activity | CNS depressant/tranquilizing effect |
| Mice | Prolongation of thiopental and hexobarbital sleeping time | Potentiation of sedative-hypnotic effects |
| Rabbits | Production of EEG spindles and block of arousal reaction | Sedative and tranquilizing properties |
| Summary of key findings from laboratory animal studies. drugbank.com |
Antagonism of d-Amphetamine Excitation and Toxicity
In studies involving grouped mice, mesoridazine effectively antagonizes the excitation and toxicity induced by d-amphetamine. drugbank.comboehringer-ingelheim.comdrugs.com This antagonistic action is a key characteristic of its antipsychotic activity. D-amphetamine is known to increase dopaminergic activity, leading to heightened motor activity and, at higher doses, stereotyped behaviors and toxicity. nih.gov The ability of mesoridazine to counteract these effects is indicative of its dopamine receptor blocking capabilities. guidetopharmacology.orgmentalhealth.com
Research on related phenothiazines like chlorpromazine has shown that they can reverse the response suppression caused by d-amphetamine in operant conditioning models. nih.gov While specific data on mesoridazine in this context is limited, its known antidopaminergic effects suggest a similar mechanism of action. wikipedia.org
| Animal Model | Effect of d-Amphetamine | Effect of Mesoridazine |
| Grouped Mice | Excitation and Toxicity drugbank.comboehringer-ingelheim.comdrugs.com | Antagonism of excitation and toxicity drugbank.comboehringer-ingelheim.comdrugs.com |
| Rats (with related phenothiazines) | Suppression of food-reinforced behavior nih.gov | Reversal of response suppression nih.gov |
| Rats (with related phenothiazines) | Stereotyped behaviors (e.g., sniffing, oral behaviors) nih.gov | Attenuation of specific stereotyped behaviors nih.gov |
5-Hydroxytryptamine Antagonism
The antagonism of 5-hydroxytryptamine is thought to play a role in the therapeutic effects of antipsychotics, potentially by modulating dopamine release in certain brain regions. ncats.io The Ki value, a measure of binding affinity, for mesoridazine at the 5-HT2A receptor has been reported as 3.0 nM. ncats.io
| Receptor | Action | Reported Ki Value |
| 5-Hydroxytryptamine (Serotonin) drugbank.comdrugs.comncats.io | Antagonist drugbank.comdrugs.comncats.io | Not specified in provided context |
| 5-HT2A Receptor drugbank.comguidetopharmacology.org | Antagonist drugbank.comguidetopharmacology.org | 3.0 nM ncats.io |
Pharmacokinetic and Metabolic Research of Mesoridazine Besylate
Absorption and Distribution Studies
Gastrointestinal Absorption Characteristics
While specific details on the precise site of maximal absorption within the gastrointestinal tract for mesoridazine (B118732) are not extensively documented in the provided results, general principles of drug absorption suggest that factors like the drug's permeability and the luminal concentration in different segments of the GI tract play a crucial role. nih.gov For many orally administered drugs, the upper part of the small intestine, such as the jejunum, is a primary site for rapid absorption. nih.gov
Volume of Distribution and Protein Binding
The volume of distribution for mesoridazine has not been definitively specified in the available research. However, information regarding its plasma protein binding is available. It has been reported that mesoridazine is 4% bound to plasma proteins. drugbank.comnih.gov This relatively low level of protein binding suggests that a larger fraction of the drug is free in the plasma and available to distribute into tissues to exert its pharmacological effects. nih.gov
Tissue Distribution, including Breast Milk
Phenothiazines as a class of drugs, which includes mesoridazine, are known to cause galactorrhea, an effect attributed to hyperprolactinemia resulting from the drug's dopamine-blocking action. nih.gov While there is no specific published research on the excretion of mesoridazine into breast milk, the potential for this to occur is recognized. nih.gov Due to the lack of data and its discontinuation in some markets, alternative antipsychotic agents are often preferred during breastfeeding. nih.gov
Biotransformation Pathways
Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in Metabolism
The metabolism of mesoridazine is significantly influenced by the cytochrome P450 enzyme system, particularly CYP2D6. nih.govnih.gov Mesoridazine itself is an active metabolite of thioridazine (B1682328), and its formation is catalyzed by CYP2D6. nih.govnih.gov The activity of the CYP2D6 enzyme can vary among individuals due to genetic polymorphisms, which can in turn affect the plasma concentrations of mesoridazine. nih.govgenesight.com
The ratio of mesoridazine to its parent compound, thioridazine, in the plasma has been proposed as a potential marker for CYP2D6 enzyme activity. nih.gov Studies have shown a correlation between this metabolic ratio and the debrisoquine (B72478) metabolic ratio, a known indicator of CYP2D6 function. nih.gov This suggests that measuring the levels of thioridazine and mesoridazine could be a useful tool for assessing an individual's CYP2D6 metabolic capacity during treatment. nih.gov
Identification and Characterization of Metabolites
Mesoridazine undergoes further metabolism in the body, leading to the formation of other metabolites. One of the key metabolites identified is sulforidazine (B28238), which is the thioridazine side-chain sulfone. nih.gov The identification of sulforidazine in the plasma of individuals treated with either thioridazine or mesoridazine was accomplished using techniques such as thin-layer chromatography (TLC), gas-liquid chromatography (GLC), and mass spectrometry. nih.govnih.gov
Relationship with Thioridazine
Mesoridazine is a major and pharmacologically active metabolite of the antipsychotic drug thioridazine. wikipedia.orgnih.gov The metabolic conversion of thioridazine to mesoridazine is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govnih.gov This process involves the S-oxidation of the thiomethyl group on the phenothiazine (B1677639) ring of thioridazine. nih.gov
The clinical activity of thioridazine is, in part, attributed to its conversion to mesoridazine, which is itself a potent antipsychotic agent. nih.govmedchemexpress.com In fact, mesoridazine is considered to be more potent than its parent compound, thioridazine. nih.gov The ratio of mesoridazine to thioridazine in the plasma can be utilized as a biomarker to assess the metabolic activity of the CYP2D6 enzyme in patients. nih.gov While the metabolic pathway from thioridazine to mesoridazine is well-established, the concept of a significant "back-transformation" or reverse metabolic reaction from mesoridazine to thioridazine is not supported by current research. The metabolic process is largely unidirectional.
Elimination and Excretion Mechanisms
The elimination of mesoridazine from the body occurs through multiple pathways, primarily involving renal and biliary excretion. wikipedia.org
Renal Excretion
Urinary excretion is a notable route for the elimination of mesoridazine and its metabolites. drugs.com While specific percentages of renal excretion in humans are not extensively detailed in the available literature, studies have confirmed the presence of the drug and its byproducts in urine. nih.gov
Biliary Excretion
Biliary excretion is also a significant mechanism for the elimination of mesoridazine. drugs.com The compound is secreted into the bile and subsequently eliminated through the feces. A study involving the administration of tritium-labeled mesoridazine to four schizophrenic subjects revealed lower fecal excretion compared to thioridazine, suggesting differences in the extent of biliary excretion or subsequent reabsorption between the two compounds. nih.gov Animal studies have also pointed to biliary excretion as an important route. drugs.com
Biological Half-Life Studies
The biological half-life of a drug is a critical pharmacokinetic parameter, indicating the time required for its concentration in the body to be reduced by half. For mesoridazine, the biological half-life has been consistently reported to be in the range of 24 to 48 hours. wikipedia.orgdrugs.comnih.gov This relatively long half-life contributes to its sustained therapeutic effect. Clinical observations have suggested that the slow rate of inactivation of mesoridazine may be related to its effectiveness in patients who have not responded to treatment with other neuroleptics like thioridazine. nih.gov It may take several weeks for mesoridazine to be completely cleared from the system after discontinuation of the drug. mentalhealth.com
Table 1: Summary of Pharmacokinetic Properties of Mesoridazine
| Parameter | Finding |
|---|---|
| Metabolic Relationship | Major active metabolite of thioridazine. |
| Primary Metabolizing Enzyme | Cytochrome P450 CYP2D6. |
| Renal Excretion | Confirmed route of elimination. |
| Biliary Excretion | An important route of elimination, with lower fecal excretion compared to thioridazine observed in a human study. |
| Biological Half-Life | 24 to 48 hours. |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Mesoridazine besylate |
| Mesoridazine |
| Thioridazine |
Toxicological Investigations of Mesoridazine Besylate
Cardiotoxicity Research
The primary safety concern associated with mesoridazine (B118732) besylate is its cardiotoxicity, specifically its propensity to induce potentially fatal cardiac arrhythmias. boehringer-ingelheim.comnih.gov
QTc Interval Prolongation and Associated Arrhythmias (Torsade de Pointes)
Mesoridazine besylate produces a dose-related prolongation of the QTc interval on an electrocardiogram (ECG). drugs.comboehringer-ingelheim.com This prolongation is a significant risk factor for the development of a specific type of polymorphic ventricular tachycardia known as Torsade de Pointes (TdP), which can degenerate into ventricular fibrillation and lead to sudden death. boehringer-ingelheim.comnih.gov The association between mesoridazine and these life-threatening arrhythmias has been a major focus of cardiotoxicity research. drugs.comboehringer-ingelheim.com Overdoses of mesoridazine have been shown to cause malignant arrhythmias and cardiac arrest. nih.gov
Mechanisms of QTc Prolongation (e.g., hERG Channel Blockade)
The underlying mechanism for mesoridazine-induced QTc prolongation is its potent blockade of the human ether-a-go-go-related gene (hERG) potassium channels. nih.govnih.gov These channels are crucial for the repolarization phase of the cardiac action potential. remedypublications.com By blocking these channels, mesoridazine delays ventricular repolarization, which manifests as a prolonged QT interval on the ECG. remedypublications.com
Research using whole-cell patch-clamp techniques on cells expressing hERG channels has demonstrated that mesoridazine is a potent and rapid open-channel blocker. nih.gov The block is concentration-dependent, with a reported IC50 of 550 nM at 0 mV. nih.gov The onset of the block is rapid and its rate is dose-dependent. nih.gov
Risk Assessment and Monitoring Strategies for Cardiac Events
Given the significant cardiac risks, stringent risk assessment and monitoring strategies are imperative. Before initiating treatment, a baseline ECG and electrolyte levels are recommended. nih.gov Particular caution is advised for patients with pre-existing cardiac conditions, electrolyte imbalances (especially hypokalemia or hypomagnesemia), a history of prolonged QT intervals, or a family history of congenital long QT syndrome. drugs.comdovepress.com
Continuous ECG monitoring is crucial for patients who have overdosed on mesoridazine. nih.gov For patients on therapy, regular ECG monitoring is recommended, especially for those with cardiac risk factors or those taking other medications known to prolong the QTc interval. dovepress.com If the QTc interval exceeds 500 ms, a careful re-evaluation of the treatment is necessary. nih.gov
| Risk Factor | Monitoring Recommendation |
| Baseline | ECG, Serum Electrolytes (Potassium, Magnesium) |
| During Therapy | Regular ECG monitoring, especially with dose changes or addition of other QTc-prolonging drugs. |
| Overdose | Continuous ECG monitoring. |
| Pre-existing Cardiac Conditions | Increased vigilance and more frequent monitoring. |
Neurological Toxicity and Central Nervous System Depression
Mesoridazine can cause a range of neurological side effects and central nervous system (CNS) depression. drugs.comdrugbank.com These effects are attributed to its action on various neurotransmitter systems in the brain. wikipedia.orgdrugbank.com
Common neurological effects include drowsiness, dizziness, weakness, and tremor. drugs.comdrugs.com More severe extrapyramidal symptoms such as Parkinson's syndrome, dystonia (muscle spasms), akathisia (restlessness), and tardive dyskinesia (uncontrollable movements) have also been reported. drugs.comdrugs.com CNS depression can manifest as excessive somnolence. drugs.comnih.gov The drug can potentiate the CNS depressant effects of other substances like alcohol, antidepressants, and antihistamines. drugs.com
Hematological and Allergic Reactions
Although less common than cardiotoxicity and neurological effects, hematological and allergic reactions have been associated with mesoridazine. Allergic reactions can include skin rash, itching, and angioneurotic edema (swelling of the deeper layers of the skin). drugs.comboehringer-ingelheim.com In severe cases, an allergic reaction can lead to difficulty breathing. drugs.com
Hepatotoxicity (Jaundice, Biliary Stasis)
Cases of hepatotoxicity, characterized by jaundice (yellowing of the skin and eyes) and biliary stasis (slowing or stoppage of bile flow), have been reported with mesoridazine use. medlineplus.gov Drug-induced liver injury (DILI) can present with a cholestatic pattern, where the primary issue is impaired bile flow. nih.gov While often reversible upon discontinuation of the drug, drug-induced cholestasis can sometimes lead to a prolonged course of recovery. nih.gov The mechanism of mesalamine-induced hepatotoxicity, a different compound, is thought to be potentially immunologic. nih.gov
Chronic Toxicity Studies in Animal Models
Chronic toxicity studies of new chemical entities are crucial for evaluating their long-term safety and are mandated by regulatory bodies like the FDA before clinical trials in humans can proceed. murigenics.com These studies are typically conducted over a period of 6 to 12 months in various animal models, including mice and rats, to mimic clinical administration routes, durations, and schedules. murigenics.com The choice of animal model is critical for the translational relevance of the toxicological data to humans. For instance, guinea pigs and nonhuman primates are considered appropriate models for studying organophosphorus compounds because, like humans, they have low levels of circulating carboxylesterases, enzymes that metabolize these compounds. nih.gov
In the case of phenothiazines like mesoridazine, preclinical safety studies often involve single-dose, dose-range finding, and repeated-dose toxicity assessments. murigenics.com While specific chronic toxicity data for this compound is not extensively detailed in the public domain, studies on related phenothiazines, such as thioridazine (B1682328), provide some insight. For example, a subchronic toxicity study on thioridazine in adult male albino rats revealed significant dose-dependent toxic effects on the liver, kidneys, and heart. ekb.eg Rats administered lower doses of thioridazine showed kidney damage, while higher doses induced marked morphological changes in all three organs. ekb.eg
Observations during these studies are comprehensive and include monitoring for a range of clinical signs through a functional observation battery. murigenics.com This battery assesses central nervous system effects (e.g., seizures, lethargy), neuromuscular function (e.g., ataxia, convulsions), autonomic responses (e.g., salivation, urination), respiratory changes, and stereotypical behaviors. murigenics.com Such detailed observations are crucial for identifying potential target organs of toxicity and establishing a safety profile for the compound.
Table 1: Common Endpoints in Chronic Toxicity Studies
| Category | Endpoints Monitored |
|---|---|
| Clinical Observations | Lethargy, seizures, ataxia, salivation, respiratory changes, stereotypical behaviors. murigenics.com |
| Body and Organ Weights | Changes in body weight and the weight of major organs. mdpi.com |
| Histopathology | Microscopic examination of tissues from major organs for morphological alterations. ekb.eg |
| Clinical Pathology | Analysis of blood and urine for biochemical markers of organ function (e.g., liver enzymes, kidney function tests). ekb.eg |
Overdose Manifestations and Management Approaches
Overdoses of mesoridazine can lead to severe and life-threatening complications, primarily affecting the cardiovascular and central nervous systems. nih.govnih.gov While fatalities from mesoridazine overdose are considered uncommon, rapid deterioration and death have been reported, underscoring the need for immediate and aggressive medical intervention. nih.gov
Clinical manifestations of mesoridazine overdose include lethargy, which can progress to a comatose state, and significant cardiovascular disturbances. nih.gov The most critical of these are cardiac arrhythmias, such as markedly widened QRS complexes, ventricular tachycardia, and ventricular fibrillation, which can be refractory to standard treatments like electrical cardioversion and pacing. nih.gov Hypotension is another common and serious consequence. nih.gov In some cases, unexplained alterations in serum electrolytes have been observed preceding cardiac arrest. nih.gov Seizures are also a potential manifestation of mesoridazine toxicity. nih.gov
Management of a mesoridazine overdose requires close monitoring in an emergency department setting. nih.gov Initial treatment typically involves gastric lavage to remove unabsorbed drug, followed by the administration of activated charcoal to limit further absorption. nih.gov Supportive care is paramount and includes maintaining blood pressure with vasopressors if necessary. nih.gov Continuous electrocardiogram (ECG) monitoring is essential to detect and manage life-threatening arrhythmias promptly. nih.gov
Table 2: Manifestations of Mesoridazine Overdose
| System | Manifestations |
|---|---|
| Central Nervous System | Lethargy, coma, seizures. nih.gov |
| Cardiovascular System | Hypotension, widened QRS complexes, ventricular tachycardia, ventricular fibrillation, cardiac arrest. nih.govnih.gov |
| Metabolic | Alterations in serum electrolytes. nih.gov |
Environmental Fate and Ecotoxicology of Mesoridazine and its Transformation Products
The environmental fate and ecotoxicological effects of pharmaceuticals and their metabolites are of growing concern as these compounds are increasingly detected in aquatic environments. researchgate.net
Photodegradation and Transformation Reactions (e.g., Sulfoxidation, Hydroxylation)
Mesoridazine, like other phenothiazine (B1677639) derivatives, is susceptible to photodegradation in the environment. researchgate.net Studies simulating the effects of sunlight have shown that mesoridazine can be transformed through various chemical reactions. researchgate.net The primary photodegradation pathways include sulfoxidation, hydroxylation, dehydrogenation, and sulfoxide (B87167) elimination. researchgate.net
One notable transformation is the back-transformation of mesoridazine to its parent compound, thioridazine. researchgate.net The photodegradation process can lead to the formation of numerous transformation products (TPs). For instance, one study identified sixteen TPs of mesoridazine following irradiation with a Xenon lamp. researchgate.net The formation of these TPs is significant as they may have different toxicological and environmental properties than the parent compound. nih.gov
Biodegradation Potential and Persistence in Aquatic Environments
The persistence of a pharmaceutical in the environment is a key factor in its potential to cause adverse effects. nih.gov Aerobic biodegradation tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability of chemical substances. researchgate.netnih.gov
Studies have shown that mesoridazine and its mixture of transformation products are not readily biodegradable. researchgate.net This indicates a tendency for these compounds to persist in aquatic environments, potentially leading to long-term exposure for aquatic organisms. researchgate.net The recalcitrance of these compounds to microbial breakdown highlights the importance of understanding their environmental fate. mdpi.com
Ecotoxicity Assessments (e.g., Vibrio fischeri)
Ecotoxicity assessments are crucial for determining the potential harm of chemical substances to environmental organisms. The marine bacterium Vibrio fischeri is a commonly used model organism for assessing the ecotoxicity of chemicals due to its sensitivity to a wide range of toxic compounds. nih.govnih.gov
In Silico Quantitative Structure-Activity Relationship (QSAR) Analysis of Transformation Products
QSAR analyses of mesoridazine's transformation products have revealed that some of these compounds, particularly carbazole (B46965) derivatives, may be classified as persistent, bioaccumulative, and toxic (PBT) or even very persistent and very bioaccumulative (vPvB). researchgate.net Furthermore, in silico predictions have indicated potential mutagenicity for some of these carbazole derivatives, warranting further investigation. researchgate.net These predictive models are essential for prioritizing TPs for further experimental testing and risk assessment. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Mesoridazine |
| Thioridazine |
Neurobiological and Behavioral Research
Impact on Dopaminergic Systems and Schizophrenia Pathophysiology
Mesoridazine (B118732) besylate, a phenothiazine (B1677639) antipsychotic, exerts its therapeutic effects primarily through its interaction with central nervous system neurotransmitter systems, most notably the dopaminergic pathways. drugbank.comnih.gov Research has established that mesoridazine functions as an antagonist at dopamine (B1211576) D2 receptors. drugbank.comclevelandclinic.orgmayoclinic.org This action is central to its role in managing the symptoms of schizophrenia. The pathophysiology of schizophrenia, particularly the positive symptoms such as hallucinations and delusions, is strongly associated with hyperactive dopaminergic transmission in the mesolimbic pathway. clevelandclinic.orgyoutube.comnih.gov By blocking D2 receptors in this pathway, mesoridazine is thought to reduce this hyperactivity, thereby alleviating psychotic symptoms. clevelandclinic.org
In addition to its potent D2 receptor antagonism, mesoridazine also blocks serotonin (B10506) 5-HT2A receptors. drugbank.comclevelandclinic.org This dual antagonism is a characteristic shared with some atypical antipsychotics and is believed to contribute to a broader spectrum of efficacy. nih.gov The interaction with the serotonergic system may also play a role in mitigating some of the side effects associated with potent D2 blockade.
The dopaminergic pathways in the brain are critical for various functions, and their modulation by antipsychotics like mesoridazine has distinct effects. clevelandclinic.orgmedlineplus.gov The key pathways implicated are:
Mesolimbic Pathway: Projections from the ventral tegmental area (VTA) to the nucleus accumbens are crucial for motivation, reward, and emotion. clevelandclinic.orgnih.gov Hyperactivity in this pathway is linked to the positive symptoms of schizophrenia. clevelandclinic.orgnih.gov Mesoridazine's D2 antagonism in this area is its primary therapeutic mechanism for these symptoms. clevelandclinic.org
Mesocortical Pathway: This pathway, with projections from the VTA to the prefrontal cortex, is involved in cognition and executive function. clevelandclinic.orgmedlineplus.gov Hypofunction of this pathway is hypothesized to be related to the negative and cognitive symptoms of schizophrenia. clevelandclinic.orgnih.gov
Nigrostriatal Pathway: Containing the majority of the brain's dopamine, this pathway is integral to motor planning and purposeful movement. clevelandclinic.org Blockade of D2 receptors here can lead to extrapyramidal side effects. clevelandclinic.org
Tuberoinfundibular Pathway: Dopamine in this pathway inhibits prolactin release. clevelandclinic.org D2 antagonism can disrupt this inhibition, leading to hyperprolactinemia. clevelandclinic.org
While effective in managing positive symptoms, the broad-spectrum antagonism of mesoridazine underscores the complexity of its neurobiological impact. Clinical observations have suggested its effectiveness even in patients who were refractory to other neuroleptics, which may be related to its pharmacokinetic properties, such as a slow rate of inactivation and a significant proportion of the free drug being available to penetrate the brain. nih.gov
Studies on Behavioral and Psychomotor Effects in Animal Models
Pharmacological research using animal models has been instrumental in characterizing the behavioral and psychomotor effects of mesoridazine besylate, confirming its profile as a major tranquilizer and antipsychotic agent. drugbank.com These studies provide insights into the compound's mechanism of action and predictive validity for its clinical effects.
Key findings from animal studies include:
Inhibition of Spontaneous Motor Activity: In mice, mesoridazine has been shown to inhibit spontaneous motor activity, a classic indicator of sedative or antipsychotic-like effects. drugbank.com This effect is consistent with the D2 receptor blockade in the nigrostriatal and mesolimbic pathways, which are involved in motor control and motivation. clevelandclinic.org
Potentiation of Hypnotics: The compound prolongs the sleeping time induced by hypnotics such as thiopental (B1682321) and hexobarbital (B1194168) in mice. drugbank.com This suggests a central nervous system depressant effect, contributing to its sedative properties.
Antagonism of Stimulant-Induced Behaviors: Mesoridazine effectively antagonizes the excitation and toxicity induced by d-amphetamine in grouped mice. drugbank.com Since amphetamine's effects are mediated by dopamine release, this finding directly supports mesoridazine's dopamine-blocking activity. This model is widely used to predict the efficacy of antipsychotic drugs against the positive symptoms of schizophrenia.
Effects on Conditioned Responses: Like other antipsychotics, mesoridazine has been shown to impair conditioned avoidance responses in animal models. This test is a reliable predictor of antipsychotic efficacy.
Induction of Catalepsy: At higher doses, antipsychotics that block D2 receptors can induce catalepsy in rodents, a state of motor immobility that is considered an animal model for extrapyramidal side effects, particularly Parkinsonism. The dose required to induce catalepsy is often used to assess a drug's potential for such side effects.
Blockade of Spinal Reflexes: In cats, mesoridazine has demonstrated the ability to block spinal reflexes. drugbank.com
These behavioral and psychomotor effects observed in animal models are summarized in the table below.
| Behavioral/Psychomotor Effect | Animal Model | Observed Outcome | Implication/Relevance |
| Spontaneous Motor Activity | Mice | Inhibition | Predicts sedative and antipsychotic effects |
| Thiopental/Hexobarbital-induced Sleep | Mice | Prolonged sleeping time | Central nervous system depression |
| d-Amphetamine-induced Excitation | Mice | Antagonism | Dopamine-blocking activity, predicts efficacy for positive symptoms |
| Spinal Reflexes | Cat | Blockade | Central muscle relaxant properties |
| Arousal Reaction (EEG) | Rabbit | Blockade | Sedative and tranquilizing effects |
Research on Addiction Comorbidity in Schizophrenia and Mesoridazine's Role
The neurobiological underpinnings of both schizophrenia and addiction involve the brain's dopamine system, particularly the mesolimbic reward pathway. All known drugs of abuse increase dopamine release in the nucleus accumbens, a key event in the development of addiction. Antipsychotics, by blocking D2 receptors, directly modulate this pathway.
Theoretically, the potent D2 antagonism of first-generation antipsychotics like mesoridazine could have complex effects in dual-diagnosis patients. On one hand, by stabilizing the dopamine system, it might reduce the rewarding effects of substances. On the other hand, excessive D2 blockade could lead to anhedonia (a decreased ability to experience pleasure) and dysphoria, potentially driving patients to use substances to counteract these feelings or the medication's side effects. For instance, research suggests that potent D2 antagonists can reduce the reward-enhancing effects of nicotine, which might lead to increased smoking in an attempt to achieve the desired effect.
Clinical considerations for mesoridazine in the context of SUDs include potential drug interactions. For example, there is an increased risk of QTc prolongation, a potentially dangerous heart rhythm abnormality, when mesoridazine is combined with cocaine. drugbank.com
More recent research on dual diagnosis has tended to focus on second-generation antipsychotics, with some studies suggesting that partial dopamine agonists may offer a better balance in managing both psychosis and addiction by stabilizing dopamine transmission without causing excessive blockade. Given that mesoridazine is no longer available in the United States, further research into its specific role in this population is unlikely.
Effects on Sleep Disorders and Psychoneuroses in Research Contexts
Mesoridazine has been investigated for its effects on sleep and its utility in treating psychoneuroses, a term encompassing anxiety and other non-psychotic emotional disorders. drugbank.com
Research on Sleep Disorders
A study focusing on the effects of mesoridazine on human sleep in middle-aged volunteers provided detailed electrophysiological and subjective findings. The research indicated that mesoridazine, administered at a low dose, improved sleep continuity.
Key findings from the study are detailed in the interactive table below.
| Sleep Parameter | Effect of Mesoridazine | Effect Upon Withdrawal |
| Transitions to Wakefulness/Stage 1 | Reduced | Rebound Increase |
| Time in Stage 1 (Drowsiness) | Reduced | Rebound Increase |
| REM Sleep | Increased above baseline | Rebound Fall below baseline |
| Stage 3 + 4 (Slow Wave Sleep) | No significant alteration | Not specified |
| Subjective Sleep Quality | Improved | Not specified |
| Zest and Freshness After Rising | Diminished | Not specified |
The study concluded that mesoridazine reduced the time spent in light sleep and the frequency of awakenings. It also uniquely increased REM sleep, with a subsequent rebound decrease upon cessation of the drug. While subjective sleep quality improved, this was accompanied by a reported decrease in morning freshness.
Research on Psychoneuroses
Clinical Research Methodologies and Findings Excluding Patient Specific Dosage/administration and Basic Identification
Historical Clinical Evaluation as an Antipsychotic Agent
Initial clinical evaluations of mesoridazine (B118732) established its role as a major tranquilizer. drugbank.com Early controlled and open-label clinical studies confirmed its effectiveness in managing schizophrenia and other psychiatric disorders. nih.govnih.gov These studies, forming the foundation of its clinical use, demonstrated mesoridazine's ability to inhibit spontaneous motor activity and prolong sleep time in animal models, characteristic actions of antipsychotic medications. drugbank.com The research highlighted its efficacy in treating conditions such as schizophrenia, organic brain disorders, alcoholism, and psychoneuroses. drugbank.com
Efficacy Research in Treatment-Refractory Schizophrenia
Mesoridazine has shown promise in patients with schizophrenia who have not responded to other neuroleptic treatments, including its parent compound, thioridazine (B1682328). nih.gov This efficacy in treatment-refractory cases may be attributed to its slow rate of inactivation and the higher proportion of free, unbound mesoridazine available to penetrate the central nervous system. nih.gov While the body of research on this specific application is not as extensive as for some newer agents, these findings suggest a potential niche for mesoridazine in managing more challenging cases of schizophrenia. nih.govelsevierpure.com
Comparative Effectiveness Research with Other Antipsychotics
Comparative studies have been crucial in positioning mesoridazine within the broader landscape of antipsychotic medications. A network meta-analysis of 32 oral antipsychotics found that while many newer drugs are recommended, older antipsychotics like thioridazine (and by extension, its metabolite mesoridazine) are still relevant, particularly in certain economic contexts. nih.gov This analysis indicated that thioridazine was associated with significant improvements in social functioning. nih.gov
Another significant finding comes from a double-blind, crossover study comparing the effects of single oral doses of thioridazine and mesoridazine on the QTc interval in healthy adults. The study concluded that both drugs produce similar effects on the QTc interval, a crucial factor in cardiac safety assessments. nih.gov
| Drug | Mean Maximum Increase in QTc Interval (ms) | Area Under the Effect-Time Curve (8h, ms·h) |
|---|---|---|
| Mesoridazine Besylate (50 mg) | 46.6 ± 7.4 | 148.3 ± 43.0 |
| Thioridazine Hydrochloride (50 mg) | 37.3 ± 4.1 | 129.3 ± 22.1 |
| Placebo | 12.9 ± 8.1 | N/A |
Clinical Pharmacogenomics Studies (e.g., CYP2D6 Phenotype Influence)
The metabolism of mesoridazine is significantly influenced by the cytochrome P450 2D6 (CYP2D6) enzyme system. nih.gov Thioridazine is metabolized to mesoridazine by CYP2D6, making the activity of this enzyme a critical factor in the drug's pharmacokinetics. nih.gov The high degree of polymorphism in the CYP2D6 gene leads to considerable inter-individual variability in metabolic rates. nih.gov
Research has explored using the ratio of mesoridazine to thioridazine in plasma as a biomarker for CYP2D6 enzyme activity. A study involving patients on thioridazine monotherapy found a significant correlation between the thioridazine/mesoridazine ratio and the debrisoquine (B72478) metabolic ratio, a standard measure of CYP2D6 activity. nih.gov This suggests that monitoring the levels of thioridazine and its primary metabolite, mesoridazine, could be a useful tool for assessing a patient's CYP2D6 metabolic capacity and potentially avoiding adverse drug interactions. nih.gov
Research on Drug-Drug Interactions and their Pharmacological Basis
Interactions Affecting QTc Prolongation Risk
A significant concern with mesoridazine is its potential to prolong the QTc interval, which can increase the risk of serious cardiac arrhythmias. drugs.comnih.gov This effect is dose-dependent. drugs.com Co-administration of mesoridazine with other drugs that also prolong the QTc interval can lead to an additive or synergistic effect, further increasing this risk. nih.gov
Pharmacodynamic interactions occur when two or more drugs with QTc-prolonging properties are used concurrently. nih.gov Examples of drugs that can increase the risk of QTc prolongation when combined with mesoridazine include certain antiarrhythmics (e.g., quinidine, procainamide, disopyramide), other antipsychotics (e.g., pimozide, sertindole), and some antibiotics (e.g., azithromycin). drugbank.comdrugs.comnih.gov
Pharmacokinetic interactions can also heighten the risk. Drugs that inhibit the metabolism of mesoridazine, primarily through the CYP2D6 pathway, can lead to higher plasma concentrations of mesoridazine and an increased risk of QTc prolongation. nih.gov
| Drug Class | Examples | Interaction Mechanism |
|---|---|---|
| Antiarrhythmics | Quinidine, Procainamide, Disopyramide, Amiodarone | Additive pharmacodynamic effect on QTc interval |
| Antipsychotics | Pimozide, Sertindole, Thioridazine, Chlorpromazine (B137089) | Additive pharmacodynamic effect on QTc interval |
| Antidepressants | Amitriptyline, Citalopram, Escitalopram | Additive pharmacodynamic effect on QTc interval |
| Antibiotics | Azithromycin, Clarithromycin, Moxifloxacin | Additive pharmacodynamic effect on QTc interval |
| Antihistamines | Azatadine, Acrivastine | Additive pharmacodynamic effect on QTc interval |
Interactions Affecting CNS Depression
Mesoridazine can cause central nervous system (CNS) depression, leading to drowsiness and sedation. drugbank.comdrugs.com When combined with other CNS depressants, this effect can be significantly enhanced, potentially leading to dangerous levels of sedation and respiratory depression. drugbank.comdrugs.com
Common substances that can potentiate the CNS depressant effects of mesoridazine include alcohol, benzodiazepines, barbiturates, opioids, and certain antihistamines. drugbank.comdrugs.com Caution is advised when co-prescribing mesoridazine with any medication that has sedative properties. drugs.com
Metabolic Interactions (e.g., CYP Inhibitors/Inducers)
Mesoridazine's metabolism can be influenced by other drugs that inhibit or induce the cytochrome P450 (CYP) enzyme system, a critical pathway for the breakdown of many medications. nih.gov Co-administration of mesoridazine with inhibitors of CYP enzymes can lead to decreased metabolism and consequently, an increase in mesoridazine's plasma concentration. drugbank.comfda.gov This elevation can heighten the risk of adverse effects. Conversely, drugs that induce CYP enzymes can accelerate the metabolism of mesoridazine, potentially reducing its therapeutic efficacy. drugbank.comfda.gov
Several drugs have been identified as having the potential to interact with mesoridazine through the CYP enzyme system. For instance, the metabolism of mesoridazine can be decreased when combined with substances like acetaminophen, chlorpromazine, cimetidine, and cyclosporine. drugbank.com On the other hand, certain medications might increase the metabolism of mesoridazine. drugbank.com
It is important to note that many chemical inhibitors are not specific to a single CYP enzyme, and their potency and selectivity should be confirmed under specific experimental conditions. fda.gov
Interactions with other Neurotransmitters (e.g., Acetylcholinesterase Inhibitors, Epinephrine (B1671497), Levodopa)
Mesoridazine's pharmacological activity extends to interactions with various neurotransmitter systems, which can lead to significant drug-drug interactions.
Acetylcholinesterase Inhibitors: Medications that inhibit acetylcholinesterase, used in the treatment of conditions like Alzheimer's disease, can have their effects antagonized by drugs with anticholinergic properties, such as some antipsychotics. nih.gov While specific studies on mesoridazine and acetylcholinesterase inhibitors are not detailed, the potential for pharmacodynamic interactions exists, where the anticholinergic effects of mesoridazine could counteract the intended cholinergic enhancement of the inhibitors. nih.gov
Epinephrine: The therapeutic effect of epinephrine can be diminished when used in combination with phenothiazines like thioridazine, a closely related compound to mesoridazine. prescriberpoint.com This is due to the alpha-adrenergic blocking activity of phenothiazines. drugs.com Therefore, a similar interaction could be anticipated with mesoridazine.
Levodopa (B1675098): As a dopamine (B1211576) antagonist, mesoridazine can interfere with the therapeutic effects of levodopa, a primary treatment for Parkinson's disease. drugbank.comdrugs.com The antidopaminergic action of mesoridazine can counteract the effects of dopaminergic agonists like levodopa. drugs.com This can result in a diminished response to levodopa and potentially worsen Parkinsonian symptoms. drugs.comnih.gov Concomitant use should generally be avoided. drugs.com
Interactions with Lithium and Neurotoxicity
The combination of mesoridazine and lithium may increase the risk of neurotoxic effects. drugbank.com There have been reports of neurotoxicity in patients treated with both lithium and antipsychotic medications. nih.gov The concurrent use of lithium with phenothiazines has been associated with the potential for adverse neurological symptoms. drugbank.comnih.gov
Methodological Considerations in Clinical Trials with this compound
Study Design (e.g., Double-Blind, Crossover Studies)
To rigorously assess the effects of this compound, clinical trials have employed specific study designs to minimize bias and enhance the validity of the findings. A common approach is the double-blind, crossover study design . nih.gov In this type of study, neither the participants nor the researchers know who is receiving the active drug or a placebo, which helps to prevent bias in the reporting and measurement of outcomes. nih.gov The crossover element means that each participant receives both the study drug and the placebo at different times, allowing for a within-subject comparison of the effects. nih.gov Multicenter, double-blind, double-dummy designs have also been utilized in clinical research to compare different treatment regimens. nih.gov
Measurement of QTc Intervals and Plasma Concentrations
A critical aspect of clinical trials involving mesoridazine is the careful measurement of the QTc interval on an electrocardiogram (ECG) and the concentration of the drug in the blood plasma. nih.govnih.gov Given that mesoridazine can prolong the QTc interval, a known risk factor for potentially fatal cardiac arrhythmias, monitoring this parameter is paramount. drugs.com
In clinical studies, QTc intervals and plasma concentrations of mesoridazine and its metabolites are measured at various time points after drug administration. nih.gov This allows researchers to establish the relationship between drug levels and the extent of QTc prolongation. nih.govnih.gov
Analytical Methods for Mesoridazine Quantification in Biological Samples (e.g., LC-MS/MS, GLC)
Accurate quantification of mesoridazine in biological samples like plasma is essential for pharmacokinetic studies and for understanding its clinical effects. Several analytical methods have been developed for this purpose.
Gas-Liquid Chromatography (GLC): A GLC method has been developed for the measurement of thioridazine, mesoridazine, and their metabolites in plasma samples. nih.gov This technique allows for the separation and quantification of these related phenothiazine (B1677639) derivatives. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly selective and sensitive technique used for the simultaneous analysis of multiple antipsychotic drugs, including mesoridazine, in human plasma. waters.com This method offers advantages such as requiring a small sample volume and having a rapid analysis time. waters.com The process typically involves protein precipitation to extract the drugs from the plasma, followed by separation using liquid chromatography and detection by tandem mass spectrometry. waters.com
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetaminophen |
| Acetylcholinesterase |
| Benserazide |
| Biperiden |
| Bromocriptine |
| Cabergoline |
| Chlorpromazine |
| Chlorthalidone |
| Cimetidine |
| Cyclosporine |
| Entacapone |
| Epinephrine |
| Furosemide |
| Hydrochlorothiazide |
| Indapamide |
| Levodopa |
| Lithium |
| Mesoridazine |
| This compound |
| Spironolactone |
| Thioridazine |
Future Directions and Emerging Research Avenues
Investigation of Mesoridazine (B118732) Besylate in Drug-Resistant Bacterial Strains
The global crisis of antimicrobial resistance has spurred the investigation of non-antibiotic drugs for their potential antibacterial properties. nih.gov Phenothiazines, the class of compounds to which mesoridazine belongs, have shown promise in this area.
Mycobacterium tuberculosis:
Research has indicated that the phenothiazine (B1677639) scaffold, a core component of mesoridazine's structure, possesses activity against Mycobacterium tuberculosis (M.tb), including multidrug-resistant and latent forms. nih.gov The mechanism is thought to involve the concentration of the compound at its target site, the membrane-bound oxidoreductase NADH-2. nih.gov While direct studies on mesoridazine besylate's efficacy are still emerging, the known anti-TB activity of its parent compound, thioridazine (B1682328), provides a strong rationale for its investigation. nih.gov The development of phenothiazine-siderophore conjugates has been explored as a strategy to enhance anti-TB activity. nih.gov
Methicillin-resistant Staphylococcus aureus (MRSA):
Thioridazine has been shown to reduce the resistance of methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting an efflux pump, a mechanism that bacteria use to expel antibiotics. nih.gov This finding suggests that mesoridazine, as a metabolite of thioridazine, may share similar properties and could potentially be repurposed as an adjunct therapy to overcome resistance in MRSA infections. drugbank.comnih.gov
Research on Suppressive Effects towards Selected Cancer Cell Lines
The potential of existing drugs to be repurposed for cancer therapy is an active area of research. Studies have explored the cytotoxic effects of various compounds on different cancer cell lines.
While direct and extensive research on this compound's effects on a wide range of cancer cell lines is not yet broadly published, the investigation of phenothiazines in oncology is not new. The table below outlines examples of cancer cell lines used in research for other compounds, which could serve as a basis for future studies with this compound.
Table 1: Examples of Cancer Cell Lines Used in Drug Research
| Cell Line | Cancer Type |
| MDA-MB-231 | Breast Cancer |
| SKBR3 | Breast Cancer |
| HMM cell lines | Malignant Mesothelioma |
This table is for illustrative purposes and does not imply that this compound has been tested on these specific cell lines.
Future research may involve screening this compound against a panel of cancer cell lines, such as those listed above, to determine its potential as a cytotoxic or chemosensitizing agent. nih.govnih.gov
Advanced Pharmacological Modeling and Simulation Studies
Understanding the complex interactions of a drug within the body is crucial for its development and safe use. Advanced pharmacological modeling and simulation are powerful tools in this endeavor.
For this compound, these studies can help predict its pharmacokinetic and pharmacodynamic properties. Computational models can simulate its absorption, distribution, metabolism, and excretion (ADME) profile. This is particularly relevant given that mesoridazine is a metabolite of thioridazine. drugbank.comwikipedia.org
Modeling can also explore the interaction of mesoridazine with its primary targets, such as dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, and predict potential off-target effects. guidetopharmacology.org Furthermore, simulations can aid in understanding the dose-dependent prolongation of the QTc interval, a known risk associated with mesoridazine. fda.gov
Development of Novel Analytical Techniques for Mesoridazine and Metabolites
Accurate and sensitive detection of a drug and its metabolites is fundamental for both clinical monitoring and research. The development of novel analytical techniques is an ongoing process to improve upon existing methods.
For mesoridazine and its metabolites, techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are crucial for their determination in biological matrices like blood and urine. researchgate.netnih.gov The development of new methods often focuses on:
Increased Sensitivity and Specificity: To detect very low concentrations of the compounds. nih.gov
Improved Sample Preparation: To efficiently extract the analytes from complex biological samples. nih.gov
Simultaneous Analysis: To measure the parent drug and its various metabolites in a single run. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy has also been utilized for the diastereotopic analysis of this compound, allowing for the determination of the ratio of different stereoisomers in a sample. nih.gov
Table 2: Analytical Techniques for Drug and Metabolite Analysis
| Technique | Application |
| LC-MS/MS | Targeted screening and quantification in biological fluids. researchgate.net |
| GC-MS | Standard technique for targeted analysis. researchgate.net |
| LC-HRMS | Identification of novel or unknown compounds. researchgate.net |
| NMR | Stereoisomeric analysis. nih.gov |
Environmental Risk Assessment of Pharmaceutical Metabolites
The presence of pharmaceuticals and their metabolites in the environment is a growing concern. nih.gov Assessing the potential ecological risks of these compounds is an important area of research.
Metabolites of drugs can sometimes be more persistent or toxic than the parent compound. nih.gov Therefore, an environmental risk assessment for mesoridazine should also consider its metabolites. This involves:
Predicting Environmental Concentrations: Using models to estimate the levels of mesoridazine and its metabolites in surface water. nih.gov
Assessing Ecotoxicity: Determining the potential harm of these compounds to aquatic organisms.
Evaluating Persistence and Fate: Understanding how these compounds break down in the environment. nih.gov
The scarcity of environmental data on many pharmaceutical metabolites highlights the need for further research in this area to ensure a comprehensive understanding of their potential impact. nih.gov
Q & A
Q. What are the primary pharmacological targets of mesoridazine besylate, and how are they experimentally validated?
this compound primarily antagonizes the 5-HT2A and D2 receptors, which are critical in its antipsychotic activity. Experimental validation involves receptor binding assays using radiolabeled ligands (e.g., [³H]-ketanserin for 5-HT2A and [³H]-spiperone for D2 receptors). Competitive binding curves and IC₅₀ values are calculated to determine affinity, with comparative studies against reference antipsychotics to confirm specificity .
Q. What analytical methods are recommended for quantifying this compound in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) with UV detection (245–254 nm) is standard for quantifying mesoridazine in plasma or tissue samples. Method validation includes assessing linearity (1–100 ng/mL), recovery rates (>85%), and inter-day precision (<10% RSD). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for higher sensitivity in metabolite identification .
Q. How is the purity of this compound batches assessed in preclinical research?
Purity is verified using a combination of:
- NMR spectroscopy to confirm structural integrity and detect diastereoisomeric ratios (e.g., identifying preferential crystallization of specific stereoisomers) .
- HPLC-UV to quantify impurities (<0.1% for major degradants) per USP guidelines .
- Karl Fischer titration for residual solvent and moisture content (<0.5%) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions between in vitro receptor affinity and in vivo efficacy of this compound?
Discrepancies may arise due to metabolite activity (e.g., sulfone derivatives) or blood-brain barrier penetration. A three-step approach is recommended:
Q. How does stereoisomerism impact the pharmacological profile of this compound, and what methods optimize chiral separation?
this compound exists as four enantiomers due to two chiral centers. Preferential crystallization during synthesis leads to a 75:25 diastereoisomeric ratio, altering receptor binding kinetics . To address this:
- Chiral chromatography (e.g., Chiralpak® AD-H column) separates enantiomers with >98% purity.
- NMR with chiral shift reagents (e.g., (R)-(-)-N-(3,5-dinitrobenzoyl)-α-benzylamine) quantifies enantiomeric excess .
- In vitro assays compare isolated enantiomers for QT prolongation risk (hERG channel inhibition) and D2/5-HT2A affinity .
Q. What methodological considerations are critical when designing comparative studies of this compound and second-generation antipsychotics?
Key considerations include:
- Dose equivalence : Use chlorpromazine equivalents (e.g., 100 mg mesoridazine ≈ 100 mg chlorpromazine) to standardize comparisons .
- Endpoint selection : Prioritize PANSS (Positive and Negative Syndrome Scale) for efficacy and QTc interval monitoring for safety .
- Cohort stratification : Control for genetic polymorphisms (e.g., CYP2D6 metabolizer status) affecting mesoridazine clearance .
Data Interpretation and Contradiction Analysis
Q. How should researchers address conflicting clinical trial data on mesoridazine’s cardiovascular risk profile?
Contradictions often stem from heterogeneous study populations or dosing protocols. A meta-analysis framework is advised:
- Subgroup analysis by dose (e.g., <150 mg/day vs. >200 mg/day) and patient age (>50 years at higher risk).
- Electrophysiological validation : Patch-clamp assays on hERG channels to quantify IC₅₀ values for QT prolongation .
- Retrospective ECG analysis of existing trials to identify uncorrected confounders (e.g., electrolyte imbalances) .
Q. What methodologies elucidate the role of mesoridazine metabolites in observed neurotoxicity?
Neurotoxicity may arise from sulfoxide/sulfone metabolites. Approaches include:
- In vitro neurotoxicity screening using SH-SY5Y cells exposed to isolated metabolites.
- Reactive oxygen species (ROS) assays to quantify oxidative stress induction.
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate metabolite exposure with behavioral toxicity in rodent models .
Tables
Table 1. Key Pharmacological Parameters of this compound
Table 2. Diastereoisomeric Ratios in Synthesized vs. Commercial Mesoridazine
| Sample Type | Diastereoisomeric Ratio | Method |
|---|---|---|
| Initial synthetic product | 50:50 | NMR with chiral reagent |
| Crystallized besylate salt | 75:25 | NMR with chiral reagent |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
